molecular formula C5H10ClNO2 B2721657 (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride CAS No. 129570-44-1

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride

Cat. No.: B2721657
CAS No.: 129570-44-1
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ZDQHTEEMSA-N
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Description

(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is a bicyclic compound featuring a fused oxa-aza ring system. Its structure includes a hydroxyl group at position 7 and a hydrochloride salt, enhancing solubility and stability. This compound is commercially available as a building block for pharmaceutical synthesis, with prices ranging from €1,795 (50 mg) to €5,153 (500 mg) .

Properties

IUPAC Name

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129570-44-1
Record name (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its bicyclic structure can mimic certain natural products, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

The compound’s enantiomer, (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride, shares the same molecular formula but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent biological activities due to differences in receptor binding. For example, in nucleoside analogs (e.g., compounds 17 and 18 in ), stereochemistry at the bicyclic core directly impacts antiviral activity and metabolic stability .

Table 1: Comparison of Enantiomeric Properties

Property (1R,4R,7S) Isomer (1S,4S,7R) Isomer
Molecular Weight (g/mol) ~258 (estimated) 258.19
Commercial Availability CymitQuimica Enamine Ltd
Key Applications Pharmaceutical building block Synthetic intermediate

Bicyclic Compounds Without Hydroxyl Substituents

PharmaBlock Sciences lists (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 601515-79-1) and (1S,4S)-enantiomer (CAS: 31560-06-2), both lacking the hydroxyl group at position 7 . The absence of this group reduces polarity, leading to lower aqueous solubility compared to the target compound. This structural difference also limits hydrogen-bonding interactions, which are critical for biological target engagement.

Nucleoside-Modified Analogs

Compounds such as (1S,3R,4R,7S)-3-(2,6-diamino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol (17) and (1S,3R,4R,7S)-3-(2,6-di(thiophen-2-yl)-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol (45) demonstrate how the bicyclic framework is utilized in nucleoside analogs. These derivatives incorporate purine or thiophene groups, enhancing antiviral or anticancer activity. In contrast, the target compound lacks nucleobase modifications, positioning it as a precursor rather than a bioactive agent.

Table 2: Functional Group Impact on Activity

Compound Substituents Key Applications
Target Compound Hydroxyl, hydrochloride Building block synthesis
Compound 17 Purine nucleobase Antiviral research
Compound 45 Thiophene-modified purine Oncology drug development

Bicyclic Beta-Lactams (Cephalosporin Derivatives)

Pharmacopeial Forum documents beta-lactams like (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , which share a bicyclic core but replace oxygen with sulfur and include a beta-lactam ring. These structural differences confer antibiotic properties, whereas the target compound’s oxa-aza system is more suited for non-antibiotic applications like CNS drug development.

Key Research Findings

  • Stereochemical Sensitivity : The target compound’s enantiomer (1S,4S,7R) is synthesized via boron trichloride-mediated deprotection, a method also used for nucleoside analogs . This highlights shared synthetic challenges in stereocontrol.
  • Commercial Demand : The high cost of the target compound (€5,153/500 mg) reflects its value in synthesizing complex molecules, compared to simpler analogs like (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (lower cost, broader availability) .
  • Solubility and Bioavailability: The hydroxyl group in the target compound improves aqueous solubility, a critical advantage over non-hydroxylated variants in drug formulation .

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